1-Methylcyclooctene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 105774. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

933-11-9 |

|---|---|

Molecular Formula |

C9H16 |

Molecular Weight |

124.22 g/mol |

IUPAC Name |

1-methylcyclooctene |

InChI |

InChI=1S/C9H16/c1-9-7-5-3-2-4-6-8-9/h7H,2-6,8H2,1H3 |

InChI Key |

WFLPGXDWMZEHGP-UHFFFAOYSA-N |

SMILES |

CC1=CCCCCCC1 |

Isomeric SMILES |

C/C/1=C/CCCCCC1 |

Canonical SMILES |

CC1=CCCCCCC1 |

Other CAS No. |

933-11-9 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methylcyclooctene: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

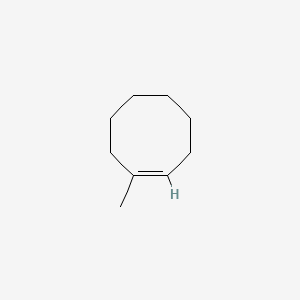

1-Methylcyclooctene is an unsaturated cyclic hydrocarbon of significant interest in organic synthesis and materials science. Its eight-membered ring structure, featuring a trisubstituted double bond, imparts unique reactivity and makes it a valuable precursor for the synthesis of various complex molecules and polymers. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of this compound, tailored for professionals in research and development.

Chemical Structure and Identification

This compound is a cycloalkene with the molecular formula C₉H₁₆.[1] The structure consists of an eight-membered carbon ring containing one double bond, with a methyl group attached to one of the unsaturated carbon atoms. The presence of the double bond allows for the existence of (E)- and (Z)- stereoisomers, with the (Z)-isomer being the more common and stable form.[1]

Key Identifiers:

-

IUPAC Name: (Z)-1-methylcyclooctene[1]

-

CAS Number: 933-11-9[1]

-

Molecular Formula: C₉H₁₆[1]

-

Molecular Weight: 124.22 g/mol [1]

-

InChI Key: WFLPGXDWMZEHGP-CLFYSBASSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. The data is a combination of experimentally determined and computationally predicted values.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆ | [1] |

| Molecular Weight | 124.22 g/mol | [1] |

| Boiling Point | 158-160 °C (estimated) | |

| Density | 0.83 g/cm³ (estimated) | |

| LogP (Octanol/Water) | 3.5 (estimated) | |

| Physical State | Liquid |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the expected and reported spectroscopic data.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~5.2 | t | Vinylic H |

| ~2.0-2.2 | m | Allylic CH₂ |

| ~1.6 | s | Methyl H |

| ~1.2-1.5 | m | Other ring CH₂ |

¹³C NMR Spectroscopy

A reference to the availability of a ¹³C NMR spectrum on PubChem suggests its characterization by this method.[2] The predicted chemical shifts are as follows:

| Chemical Shift (ppm) | Assignment |

| ~135 | Quaternary alkene C |

| ~125 | Tertiary alkene C |

| ~30-40 | Allylic CH₂ |

| ~20-30 | Other ring CH₂ |

| ~23 | Methyl C |

Infrared (IR) Spectroscopy

The NIST WebBook provides access to the gas-phase IR spectrum of this compound.[1] Key characteristic absorption peaks are expected at:

| Wavenumber (cm⁻¹) | Vibration |

| ~3020 | =C-H stretch |

| ~2925, 2855 | C-H stretch (alkane) |

| ~1670 | C=C stretch (trisubstituted) |

| ~1450 | CH₂ bend |

Mass Spectrometry

The mass spectrum of this compound is available on the NIST WebBook.[1] The fragmentation pattern is consistent with its structure.

| m/z | Interpretation |

| 124 | Molecular ion (M⁺) |

| 109 | [M - CH₃]⁺ |

| 95 | [M - C₂H₅]⁺ (loss of ethyl radical) |

| 81 | [M - C₃H₇]⁺ (loss of propyl radical) |

| 67 | Cycloalkenyl fragment |

Synthesis of this compound

This compound can be synthesized through several routes, with the acid-catalyzed dehydration of 1-methylcyclooctanol (B1615087) being a common laboratory method. The following is a representative experimental protocol adapted from the synthesis of analogous cycloalkenes.

Experimental Protocol: Dehydration of 1-Methylcyclooctanol

Materials:

-

1-Methylcyclooctanol

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Saturated sodium bicarbonate solution

-

Saturated brine solution

-

Diethyl ether

-

Round-bottom flask

-

Distillation apparatus

-

Separatory funnel

Procedure:

-

Place 1-methylcyclooctanol into a round-bottom flask.

-

Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the alcohol with cooling and stirring.

-

Heat the mixture gently using a heating mantle. The product, this compound, will co-distill with water.

-

Collect the distillate in a receiving flask cooled in an ice bath.

-

Transfer the distillate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize any acid), and then with saturated brine solution.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the resulting this compound by fractional distillation.

Safety Precautions: Concentrated acids are highly corrosive. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. The reaction should be monitored to prevent overheating and potential side reactions.

Chemical Reactivity

This compound undergoes typical reactions of an alkene, driven by the reactivity of its trisubstituted double bond.

-

Electrophilic Addition: It reacts with electrophiles such as halogens (Br₂, Cl₂) and hydrohalic acids (HBr, HCl) following Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond.

-

Oxidation: this compound can be oxidized to form epoxides using peroxy acids like m-CPBA.[3] Stronger oxidizing agents like potassium permanganate (B83412) or ozone can lead to cleavage of the double bond, yielding dicarbonyl compounds.[3]

-

Reduction: The double bond can be hydrogenated to form methylcyclooctane (B75215) using a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas.[3]

-

Polymerization: Like other cycloalkenes, this compound can undergo ring-opening metathesis polymerization (ROMP) in the presence of appropriate catalysts to form polymers with unique properties.

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key workflows related to this compound.

References

An In-depth Technical Guide to 1-Methylcyclooctene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-methylcyclooctene, a versatile cyclic alkene. It covers the fundamental identification, physicochemical properties, detailed synthesis protocols, and key chemical reactions of this compound, making it a valuable resource for its application in organic synthesis and drug development.

Core Data Summary

IUPAC Name: this compound[1] CAS Number: 933-11-9[1]

The most common isomer is (Z)-1-methylcyclooctene. The (E)-1-methyl-1-cyclooctene isomer is also known and has the CAS number 38229-26-4.[2]

Physicochemical and Spectroscopic Data

A summary of key physical and spectroscopic properties for this compound is presented in the table below. This data is crucial for its identification, purification, and use in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆ | [1][3][4] |

| Molecular Weight | 124.22 g/mol | [3][4] |

| Boiling Point (Normal) | 425.8 K (calculated) | [4] |

| McGowan's Characteristic Volume | 122.510 mL/mol (calculated) | [4] |

| LogP (Octanol/Water) | 3.287 (calculated) | [4] |

| InChI Key | WFLPGXDWMZEHGP-CLFYSBASSA-N | [1] |

| Canonical SMILES | CC1=CCCCCCC1 | [3] |

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves a two-step process starting from the readily available cyclooctanone (B32682). This involves a Grignard reaction to form the tertiary alcohol, 1-methylcyclooctanol (B1615087), followed by an acid-catalyzed dehydration.

Experimental Protocol: Synthesis from Cyclooctanone

Materials:

-

Cyclooctanone

-

Methylmagnesium bromide (or methyl iodide and magnesium turnings for in situ preparation)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Synthesis of 1-Methylcyclooctanol (Grignard Reaction)

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel is charged with magnesium turnings and a small crystal of iodine under a nitrogen or argon atmosphere.

-

Anhydrous diethyl ether or THF is added to cover the magnesium.

-

A solution of methyl iodide or methyl bromide in the anhydrous solvent is added dropwise from the dropping funnel to initiate the Grignard reagent formation.

-

Once the reaction is initiated (as evidenced by bubbling and heat generation), the remaining alkyl halide solution is added at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred until the magnesium is consumed.

-

The reaction mixture is cooled in an ice bath, and a solution of cyclooctanone in the anhydrous solvent is added dropwise from the dropping funnel.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or until TLC analysis indicates the consumption of the starting ketone.

-

The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with two portions of diethyl ether or THF.

-

The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate or sodium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield crude 1-methylcyclooctanol, which can be purified by distillation if necessary.

Step 2: Dehydration of 1-Methylcyclooctanol to this compound

-

The crude 1-methylcyclooctanol is placed in a round-bottom flask suitable for distillation.

-

A catalytic amount of concentrated sulfuric acid or phosphoric acid is added dropwise with stirring.[5]

-

The mixture is heated to the appropriate temperature (typically 80-120 °C, adaptable from similar syntheses) to effect dehydration.[5]

-

The product, this compound, is distilled from the reaction mixture as it is formed.

-

The collected distillate is washed with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water and brine.

-

The organic layer is dried over a suitable drying agent (e.g., anhydrous calcium chloride).

-

The final product is purified by fractional distillation to yield pure this compound.

Key Chemical Reactions and Protocols

This compound undergoes a variety of reactions characteristic of alkenes, which are fundamental to its use as a synthetic intermediate.

Epoxidation

The formation of an epoxide from this compound is a common transformation that provides a versatile intermediate for further functionalization.

Experimental Protocol: Epoxidation with m-CPBA

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

This compound is dissolved in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

The solution is cooled in an ice bath.

-

m-CPBA (typically 1.1-1.2 equivalents) is added portion-wise to the stirred solution, maintaining the temperature at 0-5 °C.

-

The reaction is stirred at this temperature and then allowed to warm to room temperature, with the progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled again in an ice bath and quenched by the addition of saturated aqueous sodium sulfite solution to destroy excess peroxide.

-

The organic layer is separated and washed sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.

-

The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed under reduced pressure to yield 1-methyl-1,2-epoxycyclooctane.

Mandatory Visualizations

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound from cyclooctanone.

Reaction Pathway Diagram

Caption: Key synthetic transformations of this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. (E)-1-Methyl-1-cyclooctene | C9H16 | CID 5463180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C9H16 | CID 5352545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (CAS 933-11-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. echemi.com [echemi.com]

Physical properties of 1-Methylcyclooctene (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 1-Methylcyclooctene, a cyclic alkene of interest in various chemical syntheses. The document outlines its boiling point and density, details the experimental protocols for their determination, and presents a logical workflow for its synthesis.

Core Physical Properties

This compound is an unsaturated hydrocarbon with the molecular formula C₉H₁₆ and a molecular weight of 124.22 g/mol .[1] Its physical characteristics are crucial for handling, reaction setup, and purification processes.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, other values are derived from computational models.

| Physical Property | Value | Unit | Source Type |

| Molecular Formula | C₉H₁₆ | - | - |

| Molecular Weight | 124.22 | g/mol | IUPAC |

| Normal Boiling Point | 429.15 (Calculated) | K | Joback Method |

| Density | Lighter than water | - | General Alkene Property[2] |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections describe standard methodologies for measuring the boiling point and density of liquid organic compounds like this compound.

Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[3] This property is a key indicator of purity.

Method 1: Simple Distillation

This method is suitable for determining the boiling point of larger sample volumes (≥ 5 mL).[4]

-

Apparatus: Distilling flask, condenser, thermometer, heating mantle, and receiving flask.

-

Procedure:

-

Place the liquid sample (at least 5-7 mL) into the distilling flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.[5]

-

Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor that is distilling.[5]

-

Begin heating the flask gently.

-

Record the temperature when the liquid begins to boil and a steady stream of distillate is collected. This stable temperature reading is the boiling point.

-

Record the atmospheric pressure, as boiling point is pressure-dependent.[3][5]

-

Method 2: Thiele Tube Method

This micro-method is ideal for small sample quantities.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube (Durham tube), rubber band, and heat source.[5]

-

Procedure:

-

Attach a small test tube containing 0.5-1 mL of the sample to a thermometer using a rubber band.

-

Place a capillary tube, with its open end down, into the sample.[5]

-

Insert the thermometer assembly into the Thiele tube, which is filled with mineral oil.

-

Heat the side arm of the Thiele tube gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Stop heating when a continuous stream of bubbles is observed.

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube as the apparatus cools.[5]

-

Determination of Density

Density is the mass per unit volume of a substance. For liquid alkenes, it is typically measured using a pycnometer or a digital density meter.

-

Apparatus: Pycnometer (a glass flask with a precise volume), analytical balance.

-

Procedure:

-

Weigh the clean, dry pycnometer (m₁).

-

Fill the pycnometer with distilled water of a known temperature and weigh it again (m₂). The density of water at this temperature is known.

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with the this compound sample and weigh it (m₃).

-

The density of the sample is calculated using the formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water

-

Logical Workflow: Synthesis of this compound

This compound can be synthesized via several routes. A common and illustrative method is the base-induced elimination reaction from a suitable precursor, such as 1-bromo-1-methylcyclooctane. This process follows an E2 (bimolecular elimination) mechanism. The logical workflow for this synthesis is depicted below.

Caption: Logical workflow for the synthesis of this compound.

References

Spectroscopic Profile of 1-Methylcyclooctene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-methylcyclooctene (CAS No. 933-11-9), a cyclic alkene of interest in organic synthesis and materials science. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines detailed experimental protocols for these analytical techniques, and presents a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound. It is important to note that while data from mass spectrometry and infrared spectroscopy are accessible through public databases, detailed experimental ¹H and ¹³C NMR data are not as readily available in these resources. The information presented herein is compiled from various spectral databases.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data for this compound

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data for this compound

Similar to ¹H NMR, specific experimental ¹³C NMR chemical shifts for this compound are not detailed in major public spectral databases. A ¹³C NMR spectrum is noted to be available from Wiley-VCH GmbH, acquired on a Bruker WM-250 instrument, but the corresponding peak list is not publicly disclosed.[1]

Table 3: Infrared (IR) Spectroscopy Data for this compound

The following major absorption bands are observed in the gas-phase IR spectrum of this compound.[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2924 | Strong | C-H stretch (alkane) |

| 2854 | Medium | C-H stretch (alkane) |

| 1460 | Medium | C-H bend (alkane) |

| 1447 | Medium | C-H bend (alkane) |

| ~1670 | Weak | C=C stretch (alkene) |

| ~850 | Medium | =C-H bend (alkene) |

Note: The C=C stretch in tetrasubstituted alkenes can be weak or absent in the IR spectrum.

Table 4: Mass Spectrometry (MS) Data for this compound

The mass spectrum of this compound is characterized by the following major fragment ions, with the molecular ion peak observed at m/z 124.

| m/z | Relative Intensity | Proposed Fragment |

| 124 | Moderate | [M]⁺ (Molecular Ion) |

| 109 | Moderate | [M - CH₃]⁺ |

| 95 | Strong | [M - C₂H₅]⁺ or [C₇H₁₁]⁺ |

| 81 | Base Peak | [C₆H₉]⁺ |

| 67 | Strong | [C₅H₇]⁺ |

| 54 | Moderate | [C₄H₆]⁺ |

| 41 | Strong | [C₃H₅]⁺ |

Data compiled from the NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

The following sections detail standardized methodologies for the acquisition of the spectroscopic data presented above for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Accurately weigh approximately 5-20 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The deuterated solvent is crucial for the spectrometer's field-frequency lock and to avoid overwhelming solvent signals in the ¹H NMR spectrum.

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.

-

Transfer the filtered solution into a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.

-

Tune and match the probe for the specific nucleus being observed (¹H or ¹³C).

-

Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Acquire the spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR; 77.16 ppm for CDCl₃ in ¹³C NMR).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H NMR spectrum to deduce the connectivity of the protons.

-

Infrared (IR) Spectroscopy

This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid samples.

-

Sample Preparation and Instrument Setup:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue, then allow it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

-

Data Acquisition:

-

Place a small drop of this compound onto the ATR crystal, ensuring the crystal surface is completely covered.

-

Acquire the IR spectrum. Typically, a spectral range of 4000-400 cm⁻¹ is scanned. Multiple scans are averaged to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify the characteristic absorption bands and their corresponding wavenumbers (cm⁻¹).

-

Correlate the observed absorption bands with specific functional groups and bond vibrations within the molecule.

-

Mass Spectrometry (MS) via Gas Chromatography (GC-MS)

This protocol outlines the analysis of a volatile liquid sample like this compound using GC-MS with electron ionization (EI).

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane). The concentration should be in the parts-per-million (ppm) range.

-

-

Instrument Setup:

-

Set the GC parameters, including the injection port temperature, the oven temperature program, the carrier gas (typically helium) flow rate, and the type of capillary column. A nonpolar column is suitable for this nonpolar analyte.

-

Set the MS parameters, including the ionization mode (EI), the electron energy (typically 70 eV), the mass range to be scanned (e.g., m/z 35-300), and the ion source temperature.

-

-

Data Acquisition:

-

Inject a small volume (typically 1 µL) of the prepared solution into the GC injection port.

-

The sample is vaporized and carried onto the GC column, where its components are separated based on their boiling points and interactions with the column's stationary phase.

-

As this compound elutes from the GC column, it enters the MS ion source.

-

In the ion source, the molecules are bombarded with electrons, leading to ionization and fragmentation.

-

The resulting positively charged ions (the molecular ion and fragment ions) are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

-

-

Data Analysis:

-

Analyze the resulting chromatogram to determine the retention time of this compound.

-

Examine the mass spectrum corresponding to the chromatographic peak of this compound.

-

Identify the molecular ion peak to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern and compare it to known fragmentation mechanisms and spectral libraries to confirm the structure of the molecule.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound, from sample preparation to structural elucidation.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to 1-Methylcyclooctene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-methylcyclooctene, a versatile cycloalkene with applications in organic synthesis and as a precursor for pharmaceutical compounds. This document details its fundamental chemical properties, provides detailed experimental protocols for its synthesis and key reactions, and explores its relevance in the development of bioactive molecules.

Core Molecular Data

This compound is a cyclic hydrocarbon with a methyl group attached to one of the carbons of the double bond within an eight-membered ring.[1] Its molecular characteristics are fundamental to its reactivity and physical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₆ | [1][2] |

| Molecular Weight | 124.22 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 933-11-9 | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, most commonly via elimination reactions. Below are detailed protocols for two common laboratory-scale synthetic methods.

Experimental Protocol 1: Elimination Reaction of Cyclooctene (B146475) Oxide

One common laboratory synthesis involves the base-facilitated elimination of water from cyclooctene oxide.[1]

Objective: To synthesize this compound from cyclooctene oxide.

Materials:

-

Cyclooctene oxide

-

A strong, non-nucleophilic base (e.g., potassium tert-butoxide)

-

Anhydrous solvent (e.g., dimethyl sulfoxide (B87167) - DMSO)

-

Distilled water

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve cyclooctene oxide in anhydrous DMSO.

-

Add potassium tert-butoxide to the solution portion-wise at room temperature.

-

Heat the reaction mixture to 80-100°C and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

-

Quench the reaction by slowly adding distilled water.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to obtain this compound.

Caption: Experimental workflow for the synthesis of this compound.

Key Chemical Reactions of this compound

This compound undergoes typical alkene reactions, making it a useful intermediate in organic synthesis. The primary reactions include oxidation, reduction, and substitution.[1]

| Reaction Type | Common Reagents | Major Products |

| Oxidation | Potassium permanganate, Osmium tetroxide, Peroxy acids (e.g., m-CPBA) | Epoxides, Diols |

| Reduction | Hydrogen gas with a Palladium catalyst (H₂/Pd) | Methylcyclooctane |

| Substitution | Bromine (Br₂), Chlorine (Cl₂) | Halogenated cyclooctenes |

Experimental Protocol 2: Oxidation of this compound to this compound Oxide

Objective: To synthesize this compound oxide via epoxidation.

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound in dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add m-CPBA portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude epoxide.

-

Purify the product by column chromatography if necessary.

Caption: Logical relationships of this compound's key reactions.

Applications in Drug Development

While this compound itself is not typically a final drug product, its structural motif and reactivity make it a valuable precursor in the synthesis of more complex pharmaceutical compounds.[1] The cyclooctene ring can serve as a scaffold, and transformations of the double bond and the methyl group allow for the introduction of various functional groups necessary for biological activity.

For instance, a hypothetical drug development workflow could involve the functionalization of the this compound core to produce a lead compound that targets a specific biological pathway, such as a kinase signaling cascade implicated in a disease.

Caption: A simplified signaling pathway and drug interaction model.

References

An In-depth Technical Guide on the Isomers of 1-Methylcyclooctene and Their Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the isomers of 1-methylcyclooctene, with a focus on their relative thermodynamic stabilities. This document details the structural and stereoisomers, the governing principles of their stability, and estimated quantitative data based on analogous compounds. Furthermore, a detailed experimental protocol for determining alkene stability via hydrogenation calorimetry is provided. Visualizations of isomer relationships and experimental workflows are included to facilitate a deeper understanding of the core concepts.

Introduction to the Isomers of this compound

This compound (C₉H₁₆) is a cyclic alkene that can exist as several isomers, which are broadly categorized into constitutional (or structural) isomers and stereoisomers. Understanding the relative stabilities of these isomers is crucial for predicting reaction outcomes, designing synthetic pathways, and for the conformational analysis of cyclic systems in medicinal chemistry.

The primary isomers of methylcyclooctene include:

-

Stereoisomers of this compound: These isomers have the same connectivity but differ in the spatial arrangement of atoms. For this compound, this primarily involves the geometry around the double bond, leading to (E)- and (Z)-isomers.

-

(Z)-1-Methylcyclooctene: The substituents on the double bond are on the same side (cis).

-

(E)-1-Methylcyclooctene: The substituents on the double bond are on opposite sides (trans).

-

-

Positional Isomers of Methylcyclooctene: These are constitutional isomers that differ in the location of the methyl group and/or the double bond on the cyclooctene (B146475) ring. Examples include 3-methylcyclooctene (B85543) and 4-methylcyclooctene.

The stability of these isomers is primarily determined by two key factors:

-

Degree of Substitution of the Double Bond: Alkenes with more alkyl substituents on the sp²-hybridized carbons of the double bond are generally more stable. This is attributed to hyperconjugation, an electronic effect where the σ-electrons of adjacent C-H bonds stabilize the π-system of the double bond.

-

Ring Strain: In cyclic alkenes, the geometry of the ring can impose significant strain, particularly in medium-sized rings like cyclooctene. This strain can be a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain (steric interactions across the ring).

Relative Stability of this compound Isomers

(Z)- vs. (E)-1-Methylcyclooctene

In acyclic alkenes, the trans isomer is typically more stable than the cis isomer due to reduced steric hindrance. However, in medium-sized rings (8-11 carbons), the cis cycloalkene is generally more stable than the trans isomer. This is because the incorporation of a trans double bond into the ring introduces significant ring strain. trans-Cyclooctene (B1233481) is the smallest stable trans-cycloalkene at room temperature, but it is considerably less stable than cis-cyclooctene.

The heat of hydrogenation for cis-cyclooctene is approximately -96 kJ/mol (-23 kcal/mol), while for trans-cyclooctene, it is significantly higher at around -144 kJ/mol (-34.5 kcal/mol). A higher heat of hydrogenation indicates a less stable alkene. This large difference in stability is attributed to the substantial ring strain in the trans isomer.

Applying this understanding to this compound:

-

(Z)-1-Methylcyclooctene: As a trisubstituted alkene, it is expected to be relatively stable. The methyl group adds some steric strain, but the overall stability will be high due to the favorable cis geometry within the eight-membered ring.

-

(E)-1-Methylcyclooctene: The introduction of a methyl group into the already strained trans-cyclooctene framework is expected to further decrease its stability.

Therefore, the order of stability is predicted to be:

(Z)-1-Methylcyclooctene > (E)-1-Methylcyclooctene

Positional Isomers

The stability of positional isomers of methylcyclooctene is primarily governed by the degree of substitution of the double bond.

-

This compound: This is a trisubstituted alkene, as the double bond carbons are attached to three other carbon atoms (the methyl group and two carbons within the ring).

-

3-Methylcyclooctene and 4-Methylcyclooctene: In these isomers, the methyl group is not directly attached to the double bond. They are disubstituted alkenes.

Based on the principle that increased substitution leads to greater stability, the following stability order is predicted:

This compound > 3-Methylcyclooctene ≈ 4-Methylcyclooctene

Among the disubstituted isomers, subtle differences in stability may arise due to the specific conformational preferences of the methyl group on the flexible cyclooctane (B165968) ring, but these are expected to be minor compared to the effect of substitution.

Quantitative Stability Data (Estimated)

The following table summarizes the estimated heats of hydrogenation for the isomers of this compound. These values are derived from the experimental data for cis- and trans-cyclooctene and the calculated enthalpy of formation for (Z)-1-methylcyclooctene. The hydrogenation of all isomers is assumed to yield methylcyclooctane.

| Isomer | Double Bond Substitution | Estimated Heat of Hydrogenation (kJ/mol) | Estimated Heat of Hydrogenation (kcal/mol) | Relative Stability |

| (Z)-1-Methylcyclooctene | Trisubstituted | -110 | -26.3 | Most Stable |

| (E)-1-Methylcyclooctene | Trisubstituted | -150 | -35.8 | Least Stable |

| 3-Methylcyclooctene | Disubstituted | -120 | -28.7 | Intermediate |

| 4-Methylcyclooctene | Disubstituted | -120 | -28.7 | Intermediate |

Note: These are estimated values. The heat of hydrogenation for (Z)-1-methylcyclooctene is estimated based on its calculated gas-phase enthalpy of formation of -120.44 kJ/mol and an estimated enthalpy of formation for methylcyclooctane. The value for the (E)-isomer is extrapolated from the significant strain observed in trans-cyclooctene. The values for the positional isomers are based on typical heats of hydrogenation for disubstituted cycloalkenes.

Experimental Protocols

The primary experimental method for determining the relative stability of alkene isomers is through the measurement of their heat of hydrogenation using calorimetry.

Determination of Heat of Hydrogenation by Calorimetry

Objective: To measure the enthalpy change upon the catalytic hydrogenation of a this compound isomer to methylcyclooctane. A lower heat of hydrogenation indicates a more stable alkene.

Materials:

-

This compound isomer (e.g., (Z)-1-methylcyclooctene)

-

High-purity hydrogen gas

-

Catalyst: 5% Palladium on carbon (Pd/C) or Adams' catalyst (PtO₂)

-

Solvent: Anhydrous ethanol (B145695) or ethyl acetate

-

Reaction calorimeter (e.g., a solution calorimeter or a custom-built apparatus) equipped with a temperature probe, a hydrogen gas inlet, and a stirrer.

-

Gas-tight syringe for injecting the alkene sample.

Procedure:

-

Calorimeter Calibration: The calorimeter must be calibrated to determine its heat capacity. This is typically done by a known electrical heat pulse or by carrying out a reaction with a well-characterized enthalpy change.

-

Catalyst and Solvent Addition: A precise amount of the hydrogenation catalyst is suspended in a known volume of the solvent within the calorimeter vessel.

-

Thermal Equilibration: The calorimeter is sealed, and the contents are allowed to reach thermal equilibrium with the surroundings, with constant stirring.

-

Hydrogen Saturation: The solvent and catalyst are saturated with hydrogen gas at a constant pressure (typically slightly above atmospheric pressure). The temperature is monitored until it stabilizes.

-

Sample Injection: A precisely weighed amount of the this compound isomer is injected into the reaction vessel using a gas-tight syringe.

-

Data Acquisition: The temperature of the reaction mixture is recorded as a function of time. The hydrogenation reaction is exothermic, leading to a rise in temperature. The reaction is complete when the temperature returns to a stable baseline.

-

Calculation of Heat of Reaction: The heat evolved during the reaction (q_rxn) is calculated from the observed temperature change (ΔT) and the heat capacity of the calorimeter and its contents (C_cal): q_rxn = C_cal * ΔT

-

Calculation of Enthalpy of Hydrogenation: The molar enthalpy of hydrogenation (ΔH_hydrog) is then calculated by dividing the heat of reaction by the number of moles of the alkene (n): ΔH_hydrog = -q_rxn / n The negative sign indicates that the reaction is exothermic.

-

Repetition: The experiment is repeated for each isomer of this compound to obtain their respective heats of hydrogenation for a comparative analysis of their stabilities.

Visualizations

Isomer Relationship Diagram

Caption: Relationship between stereoisomers and positional isomers of methylcyclooctene.

Relative Energy Diagram

Caption: Estimated relative energy levels of this compound isomers.

Experimental Workflow for Hydrogenation Calorimetry

Caption: Experimental workflow for hydrogenation calorimetry.

Conclusion

The stability of the isomers of this compound is governed by a combination of electronic effects, primarily the degree of substitution of the double bond, and steric effects, particularly the ring strain associated with the geometry of the eight-membered ring. Based on established principles and data from analogous compounds, the trisubstituted (Z)-1-methylcyclooctene is predicted to be the most stable isomer. The corresponding (E)-isomer is expected to be significantly less stable due to substantial ring strain. The disubstituted positional isomers, 3- and 4-methylcyclooctene, are predicted to have intermediate stability. The definitive determination of these stability differences relies on the experimental measurement of the heat of hydrogenation for each isomer, a procedure for which a detailed protocol has been provided. This guide serves as a foundational resource for researchers and professionals in the fields of chemistry and drug development who require a thorough understanding of the thermodynamic properties of these and similar cyclic alkenes.

Ring strain and reactivity of 1-Methylcyclooctene

An In-depth Technical Guide on the Ring Strain and Reactivity of 1-Methylcyclooctene

Introduction

This compound is a cyclic olefin characterized by an eight-membered carbon ring with a methyl group substituent on the double bond. As a member of the medium-sized ring compounds (8-11 atoms), its chemistry is profoundly influenced by a unique interplay of ring strain components. Unlike small rings (e.g., cyclopropane) dominated by angle strain, or large rings which are relatively strain-free, cyclooctene (B146475) and its derivatives exhibit a combination of angle, torsional, and transannular strain.[1][2] This guide provides a detailed examination of the structural and energetic properties of this compound, focusing on how its inherent ring strain dictates its reactivity in key chemical transformations. This document is intended for researchers and professionals in organic synthesis, materials science, and drug development.

The Nature of Ring Strain in this compound

Ring strain is a form of instability that arises when the bonding angles in a cyclic molecule deviate from their ideal values.[1] In this compound, the total strain energy is a composite of three primary factors:

-

Angle Strain (Baeyer Strain): This results from the deviation of bond angles from the ideal sp² (120°) and sp³ (109.5°) values. Medium-sized rings like cyclooctene are flexible enough to minimize severe angle strain.[2]

-

Torsional Strain (Pitzer Strain): This arises from eclipsing interactions between adjacent atoms or groups. The conformational flexibility of the cyclooctene ring allows it to adopt puckered shapes that reduce, but do not eliminate, these unfavorable interactions.[1]

-

Transannular Strain (Prelog Strain): This is a significant factor in medium-sized rings and results from steric repulsion between atoms across the ring from each other. These non-bonded interactions are a primary contributor to the overall strain energy of the cyclooctene framework.[1][2]

The presence of the methyl group on the double bond adds another layer of complexity, influencing the stability of the alkene. Generally, more substituted alkenes are more stable due to hyperconjugation.[3] The relief of this accumulated strain is a powerful thermodynamic driving force for reactions that involve a change in hybridization of the ring carbons from sp² to sp³, such as hydrogenation and polymerization.

Figure 1: Relationship between strain components and chemical reactivity.

Quantitative Thermodynamic Data

| Property | Value | Unit | Source |

| Molecular Formula | C₉H₁₆ | - | [5][6] |

| Molecular Weight | 124.22 | g/mol | [5][6][7] |

| Enthalpy of Formation (ΔfH°gas) | -120.44 | kJ/mol | Joback Calculated Property[7] |

| Gibbs Free Energy of Formation (ΔfG°) | 53.19 | kJ/mol | Joback Calculated Property[7] |

| Enthalpy of Vaporization (ΔvapH°) | 37.66 | kJ/mol | Joback Calculated Property[7] |

| Heat of Hydrogenation (Cyclobutene) | -31.5 | kcal/mol | For Comparison |

| Heat of Hydrogenation (cis-Cyclooctene Isomer A) | -34.5 | kcal/mol | For Comparison |

| Heat of Hydrogenation (cis-Cyclooctene Isomer B) | -24.3 | kcal/mol | For Comparison |

Note: Data for cyclobutene (B1205218) and other cyclooctene isomers are provided for context, illustrating the magnitude of energy released upon hydrogenation of strained cyclic alkenes.

Chemical Reactivity and Synthetic Applications

The inherent strain in this compound makes it a reactive substrate for a variety of chemical transformations.[5] Key reactions include oxidation, reduction (hydrogenation), and polymerization.

Epoxidation

The double bond of this compound can be oxidized to form the corresponding epoxide, this compound oxide. This transformation is a valuable synthetic step, as the resulting epoxide is a versatile intermediate for further functionalization.[5] Common oxidizing agents include peroxy acids (e.g., m-CPBA) or systems like dimethyldioxirane (B1199080) (DMDO), which can be generated in situ.[8]

Polymerization

The relief of ring strain is a significant driving force for the polymerization of cyclic olefins. This compound can theoretically undergo polymerization through several mechanisms.

-

Ring-Opening Metathesis Polymerization (ROMP): This is a powerful method for polymerizing strained cycloalkenes using transition metal catalysts like Grubbs' or Schrock catalysts.[9][10] The reaction proceeds by cleaving the double bond and forming a linear polymer with repeating units, driven by the release of the monomer's ring strain.

-

Cationic Polymerization: The electron-donating methyl group on the double bond helps to stabilize a carbocation intermediate, making this compound a suitable candidate for cationic polymerization.[10][11] This method is initiated by a Lewis acid in the presence of a protic co-initiator.[9]

| Polymerization Method | Catalyst/Initiator System | Expected Polymer Microstructure | Key Remarks |

| ROMP | Grubbs' or Schrock Catalysts | Unsaturated linear polymer | Driven by ring strain relief; allows for control over molecular weight.[9] |

| Cationic Polymerization | Lewis Acids (e.g., AlCl₃, BF₃·OEt₂) | Saturated polymer | Methyl group stabilizes the propagating carbocation.[10][11] |

| Ziegler-Natta | TiCl₄ / Al(C₂H₅)₃ | Saturated polymer | Coordination polymerization mechanism.[9][10] |

Experimental Protocols

The following sections provide detailed, generalized protocols for key reactions involving methyl-substituted cyclic alkenes, which can be adapted for this compound.

Protocol 1: Cationic Polymerization of this compound

This protocol is adapted from established procedures for the cationic polymerization of methyl-substituted cycloalkenes.[10][11]

Materials:

-

This compound (rigorously purified and dried)

-

Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)

-

Lewis acid initiator (e.g., a stock solution of AlCl₃ in anhydrous toluene)

-

Methanol (B129727) (for termination)

-

Schlenk flask and other oven-dried glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Solvents and the monomer must be anhydrous and deoxygenated.

-

Reaction Setup: In a flame-dried Schlenk flask under a positive pressure of inert gas, add the anhydrous solvent. Transfer the purified this compound to the flask via cannula or syringe.

-

Cooling: Cool the solution to the desired reaction temperature (e.g., -78 °C to 0 °C) using a suitable cooling bath to control the reaction and suppress side reactions.

-

Initiation: While vigorously stirring the monomer solution, slowly add the Lewis acid initiator solution dropwise. A color change in the reaction mixture may be observed.

-

Polymerization: Allow the reaction to proceed at the chosen temperature for a set time (e.g., 1-24 hours). The viscosity of the solution may increase as the polymer forms.

-

Termination: Quench the polymerization by adding an excess of cold methanol. This will deactivate the initiator and cause the polymer to precipitate.

-

Isolation and Purification: Allow the mixture to warm to room temperature. Isolate the precipitated polymer by filtration. Wash the polymer multiple times with methanol to remove any residual initiator and unreacted monomer.

-

Drying: Dry the purified polymer under vacuum to a constant weight.

-

Characterization: Analyze the polymer's molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC) and confirm its structure using NMR spectroscopy.

Figure 2: Experimental workflow for cationic polymerization.

Protocol 2: Epoxidation with in situ Generated DMDO

This protocol is adapted from a general procedure for the epoxidation of cyclooctene using dimethyldioxirane (DMDO) generated in situ from Oxone and acetone (B3395972).[8]

Materials:

-

This compound

-

Acetone (reagent grade)

-

Distilled water

-

Sodium bicarbonate (NaHCO₃)

-

Oxone (potassium peroxymonosulfate)

-

Diethyl ether (for extraction)

-

Sodium sulfate (B86663) (anhydrous, for drying)

-

Round-bottom flask, separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a mixture of acetone and distilled water.

-

Buffering: Add sodium bicarbonate to the solution. The mixture should be stirred vigorously to keep the solid suspended and maintain a buffered pH.

-

Oxidant Preparation: In a separate container, dissolve Oxone in distilled water.

-

Reaction: Slowly add the aqueous Oxone solution to the stirred solution of the alkene over a period of 15-30 minutes. As the DMDO is formed in situ, it will react with the this compound.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup: Once the reaction is complete, add water to dissolve the remaining salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into diethyl ether (perform 2-3 extractions).

-

Washing: Combine the organic extracts and wash with a saturated sodium chloride (brine) solution.

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: If necessary, purify the resulting crude this compound oxide by flash column chromatography.

Conclusion

This compound serves as an excellent model for understanding the interplay between molecular structure, ring strain, and chemical reactivity in medium-sized cyclic systems. Its conformational flexibility gives rise to a unique strain profile dominated by transannular interactions, which provides a thermodynamic driving force for a range of synthetically useful reactions. The ability to undergo transformations such as strain-releasing polymerization and functionalization via epoxidation makes this compound and related structures valuable building blocks in the synthesis of advanced polymers and complex organic molecules for pharmaceutical and materials science applications. Further quantitative studies on its specific thermochemical properties would provide deeper insights into its unique chemical behavior.

References

- 1. Ring strain - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Correct order of heat of hydrogenation of the following compounds: Given.. [askfilo.com]

- 4. m.youtube.com [m.youtube.com]

- 5. This compound | 933-11-9 | Benchchem [benchchem.com]

- 6. This compound | C9H16 | CID 5352545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound (CAS 933-11-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. community.wvu.edu [community.wvu.edu]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Thermochemistry of 1-Methylcyclooctene

This technical guide provides a comprehensive overview of the core thermochemical properties of 1-methylcyclooctene. Aimed at researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams to elucidate the energetic landscape of this cyclic alkene.

Core Thermochemical Data

The thermochemical properties of this compound (C₉H₁₆, Molar Mass: 124.22 g/mol ) are crucial for understanding its stability and reactivity. While experimental data for this compound is not extensively available in publicly accessible literature, calculated values and experimental data for related compounds provide valuable insights.

Data Presentation

The following tables summarize the available thermochemical data for this compound and related compounds for comparative analysis.

| Compound | Phase | ΔfH° (kJ/mol) | Method | Source |

| This compound | Gas | -120.44 | Joback Method (Calculated) | Cheméo[1] |

| cis-Cyclooctene | Liquid | -139.5 ± 1.5 | Combustion Calorimetry | NIST WebBook |

| trans-Cyclooctene | Liquid | -98.3 ± 1.5 | Combustion Calorimetry | NIST WebBook |

| Methylcyclohexane | Gas | -154.8 ± 0.9 | Combustion Calorimetry | NIST WebBook |

| 1-Methylcyclohexene | Gas | -81.25 ± 0.79 | Combustion Calorimetry | NIST WebBook |

Table 1: Standard Enthalpy of Formation (ΔfH°)

| Compound | Phase | ΔcH° (kJ/mol) | Method | Source |

| cis-Cyclooctene | Liquid | -5633.4 ± 1.5 | Bomb Calorimetry | NIST WebBook |

| trans-Cyclooctene | Liquid | -5674.6 ± 1.5 | Bomb Calorimetry | NIST WebBook |

| Methylcyclohexane | Liquid | -5512.2 ± 0.8 | Bomb Calorimetry | NIST WebBook |

| 1-Methylcyclohexene | Liquid | -4388.39 ± 0.67 | Bomb Calorimetry | NIST WebBook |

Table 2: Standard Enthalpy of Combustion (ΔcH°)

| Reaction | ΔhH° (kJ/mol) | Method | Source |

| cis-Cyclooctene(l) + H₂(g) → Cyclooctane(l) | -98.0 ± 0.3 | Hydrogenation Calorimetry | NIST WebBook |

| trans-Cyclooctene(l) + H₂(g) → Cyclooctane(l) | -139.2 ± 0.6 | Hydrogenation Calorimetry | NIST WebBook |

| 1-Methylcyclohexene(l) + H₂(g) → Methylcyclohexane(l) | -113.1 ± 0.4 | Hydrogenation Calorimetry | NIST WebBook |

Table 3: Enthalpy of Hydrogenation (ΔhH°)

Experimental Protocols

The determination of the thermochemical data presented above relies on precise experimental techniques. The following outlines the methodologies for key experiments.

1. Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is the standard method for determining the heat of combustion of solid and liquid samples.

-

Principle: A known mass of the sample is completely combusted in a high-pressure oxygen environment within a sealed, constant-volume container (the "bomb"). The heat released by the combustion is absorbed by the bomb and a surrounding water bath, and the resulting temperature change is measured.

-

Apparatus: The primary apparatus is a bomb calorimeter, consisting of the bomb, a water-filled bucket, a stirrer, a thermometer, and an insulated jacket.

-

Procedure:

-

A pellet of a known mass of the sample is placed in a crucible within the bomb.

-

A fuse wire is positioned to be in contact with the sample.

-

The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

The bomb is submerged in a known quantity of water in the calorimeter.

-

The initial temperature of the water is recorded.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water is recorded at regular intervals until a maximum temperature is reached and then begins to cool.

-

The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

-

-

Data Analysis: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter, and the mass of the sample, with corrections made for the heat of formation of nitric acid from residual nitrogen and the heat of combustion of the fuse wire.

2. Hydrogenation Calorimetry for Enthalpy of Hydrogenation

This technique measures the heat released during the catalytic hydrogenation of an unsaturated compound.

-

Principle: A known amount of the unsaturated compound is reacted with hydrogen gas in the presence of a catalyst (e.g., platinum or palladium) in a calorimeter. The heat evolved during the reaction is measured by the temperature change of the solvent.

-

Apparatus: A reaction calorimeter equipped with a system for introducing and measuring the uptake of hydrogen gas, a catalyst injection system, and a sensitive thermometer.

-

Procedure:

-

A known amount of the alkene is dissolved in a suitable solvent (e.g., glacial acetic acid) within the calorimeter.

-

The system is flushed with hydrogen gas to remove air.

-

The initial temperature is allowed to stabilize and is recorded.

-

A catalyst is introduced to initiate the hydrogenation reaction.

-

The temperature is monitored until it reaches a maximum and stabilizes.

-

The amount of hydrogen consumed is measured.

-

-

Data Analysis: The enthalpy of hydrogenation is calculated from the observed temperature change, the heat capacity of the calorimeter and its contents, and the moles of the reactant.

Mandatory Visualization

Caption: Workflow for Bomb Calorimetry.

References

The Synthesis of 1-Methylcyclooctene: A Technical Guide on its Discovery and Core Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and history of 1-methylcyclooctene, a significant cyclic alkene in organic synthesis. It details the core synthetic methodologies for its preparation, complete with experimental protocols and quantitative data analysis. This document serves as a comprehensive resource for researchers and professionals engaged in synthetic chemistry and drug development.

Historical Context and Discovery

The precise initial synthesis of this compound is not prominently documented as a singular discovery. Instead, its origins are rooted in the broader advancements in the synthesis of medium-sized carbon rings, a field that saw significant progress in the mid-20th century. The work of chemists like Arthur C. Cope, who extensively studied cyclooctene (B146475) and its derivatives, laid the foundational groundwork for the synthesis of substituted cycloalkenes. The development of now-fundamental organic reactions, such as the Wittig reaction and Grignard reagent-based additions followed by elimination, provided the practical tools for the targeted synthesis of molecules like this compound. Therefore, the history of this compound is intrinsically linked to the evolution of synthetic organic chemistry itself, rather than a single, celebrated discovery.

Core Synthetic Routes

Two primary and reliable synthetic pathways to this compound are the acid-catalyzed dehydration of 1-methylcyclooctanol (B1615087) and the Wittig olefination of cyclooctanone (B32682). Both methods offer distinct advantages and are widely applicable in a laboratory setting.

Physicochemical Properties of Key Compounds

A summary of the key physical and chemical properties of the reactants and products is presented in Table 1.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

| Cyclooctanone | C₈H₁₄O | 126.20 | 195-197 | 32-41 | 0.958 @ 25°C |

| 1-Methylcyclooctanol | C₉H₁₈O | 142.24 | 206.3 (predicted) | 34-36 | 0.904 (predicted) |

| This compound | C₉H₁₆ | 124.22 | ~160-165 (estimated) | - | - |

Detailed Experimental Protocols

The following sections provide detailed experimental procedures for the two main synthetic routes to this compound.

Method 1: Dehydration of 1-Methylcyclooctanol

This two-step method first involves the synthesis of the precursor alcohol, 1-methylcyclooctanol, via a Grignard reaction with cyclooctanone, followed by an acid-catalyzed dehydration to yield the target alkene.

Step 1: Synthesis of 1-Methylcyclooctanol via Grignard Reaction

-

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Methyl iodide or methyl bromide

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

-

Apparatus:

-

Three-necked round-bottom flask, flame-dried

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Inert atmosphere (nitrogen or argon)

-

-

Procedure:

-

In the flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 equivalents) and a small crystal of iodine.

-

Add a small portion of anhydrous diethyl ether or THF.

-

In the dropping funnel, prepare a solution of methyl iodide or methyl bromide (1.1 equivalents) in the anhydrous solvent.

-

Add a small amount of the methyl halide solution to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

Once the reaction has started, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure the complete formation of the Grignard reagent.

-

Cool the Grignard reagent solution to 0°C using an ice bath.

-

Dissolve cyclooctanone (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield crude 1-methylcyclooctanol, which can be purified by distillation or used directly in the next step.

-

Step 2: Acid-Catalyzed Dehydration of 1-Methylcyclooctanol

-

Materials:

-

Apparatus:

-

Round-bottom flask

-

Distillation apparatus

-

Heating mantle

-

-

Procedure:

-

Place 1-methylcyclooctanol (1.0 equivalent) in the round-bottom flask.

-

Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid (e.g., 0.2 equivalents) with cooling.

-

Heat the mixture using a heating mantle and distill the product as it forms. The distillate will contain this compound and water.

-

Collect the distillate in a receiving flask cooled in an ice bath.

-

Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer and dry it over anhydrous calcium chloride.

-

Purify the this compound by fractional distillation.

-

Method 2: Wittig Reaction of Cyclooctanone

This method involves the reaction of cyclooctanone with a phosphorus ylide to directly form the carbon-carbon double bond.

Step 1: Preparation of the Phosphonium (B103445) Ylide

-

Materials:

-

Methyltriphenylphosphonium (B96628) bromide or iodide

-

Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

-

Anhydrous solvent (e.g., THF, diethyl ether)

-

-

Apparatus:

-

Schlenk flask or a flame-dried round-bottom flask with a septum

-

Magnetic stirrer

-

Inert atmosphere (nitrogen or argon)

-

Syringes for transfer of reagents

-

-

Procedure:

-

To a flame-dried flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF or diethyl ether.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add the strong base (1.0 equivalent) to the stirred suspension. For example, add n-butyllithium dropwise via syringe.

-

Allow the mixture to stir at 0°C for 30 minutes and then at room temperature for at least 1 hour. The formation of the characteristic orange-red color of the ylide indicates a successful reaction.

-

Step 2: Wittig Olefination of Cyclooctanone

-

Materials:

-

Freshly prepared phosphonium ylide solution

-

Anhydrous THF or diethyl ether

-

Pentane (B18724) or hexane (B92381) for purification

-

Apparatus:

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere

-

-

Procedure:

-

In a separate dry round-bottom flask under an inert atmosphere, dissolve cyclooctanone (1.0 equivalent) in anhydrous THF or diethyl ether.

-

Cool the solution of cyclooctanone to 0°C in an ice bath.

-

Slowly add the freshly prepared ylide solution from Step 1 to the stirred solution of cyclooctanone via cannula or syringe.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by adding water.

-

Extract the mixture with pentane or hexane (3 x 50 mL). The byproduct, triphenylphosphine (B44618) oxide, is poorly soluble in these solvents and may precipitate.

-

Filter the combined organic extracts to remove the triphenylphosphine oxide precipitate.

-

Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the resulting this compound by fractional distillation.

-

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound. The yields are based on typical outcomes for these types of reactions with similar substrates.

| Parameter | Method 1: Dehydration | Method 2: Wittig Reaction |

| Reaction Type | Grignard Addition & E1 Elimination | Wittig Olefination |

| Starting Material | Cyclooctanone | Cyclooctanone |

| Key Reagents | Methylmagnesium bromide, H₂SO₄ | Methyltriphenylphosphonium bromide, n-BuLi |

| Reaction Temperature | 0°C to reflux | 0°C to room temperature |

| Reaction Time | 4-6 hours (total) | 12-18 hours |

| Typical Yield | 70-85% (overall) | 60-80% |

Experimental Workflow and Logical Relationships

The synthetic pathways described above can be visualized as a logical workflow, starting from the common precursor, cyclooctanone.

References

- 1. Cyclooctanone - Wikipedia [en.wikipedia.org]

- 2. CYCLOOCTANONE | 502-49-8 [amp.chemicalbook.com]

- 3. Cyclooctanone 98 502-49-8 [sigmaaldrich.com]

- 4. 59123-41-0 CAS MSDS (1-METHYLCYCLOOCTANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 1-Methylcyclooctanol | C9H18O | CID 97178 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Polymerization of 1-Methylcyclooctene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-methylcyclooctene as a monomer in polymer synthesis, primarily through Ring-Opening Metathesis Polymerization (ROMP). While specific experimental data for the homopolymerization of this compound is limited in publicly available literature, this document compiles the available information and provides generalized protocols based on the well-established principles of ROMP of cyclic olefins.

Introduction

This compound is a substituted cyclic olefin that can be utilized as a monomer to produce poly(this compound), a polymer with potential applications in various fields, including specialty elastomers and advanced materials. The primary method for the polymerization of this compound is Ring-Opening Metathesis Polymerization (ROMP), a powerful technique that allows for the synthesis of polymers with controlled microstructures and functionalities. The presence of the methyl group on the cyclooctene (B146475) ring can influence both the polymerization behavior and the final properties of the polymer.

Polymer Synthesis via Ring-Opening Metathesis Polymerization (ROMP)

ROMP is a chain-growth polymerization reaction catalyzed by transition metal carbene complexes, most notably Grubbs-type catalysts. The reaction proceeds through the cleavage and reformation of carbon-carbon double bonds, leading to the formation of a linear unsaturated polymer.

General Reaction Scheme

Caption: General scheme of the Ring-Opening Metathesis Polymerization (ROMP) of this compound.

Quantitative Data

Specific quantitative data for the homopolymerization of this compound is scarce in the literature. However, a handbook on polyolefins provides the following thermal properties for poly(this compound).[1]

| Property | Value | Reference |

| Melting Point (Tm) | 18°C | [1] |

| Glass Transition Temperature (Tg) | -97°C | [1] |

It is important to note that these values can be influenced by factors such as the polymer's molecular weight, polydispersity, and microstructure (cis/trans content), which in turn depend on the specific polymerization conditions and catalyst used.

For context, the following table presents typical data for the ROMP of the parent monomer, cyclooctene, which can serve as a general guideline.

| Monomer | Catalyst (Molar Ratio Monomer:Catalyst) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| cis-Cyclooctene | Grubbs' 1st Gen. (250:1) | CH2Cl2 | 25 | 1 | >95 | 27,500 | 1.55 |

| cis-Cyclooctene | Grubbs' 2nd Gen. (500:1) | Toluene | 20 | 0.5 | >98 | 55,000 | 1.10 |

| cis-Cyclooctene | Grubbs' 3rd Gen. (1000:1) | THF | 25 | 0.25 | >99 | 110,000 | 1.05 |

Note: This table represents typical values for cyclooctene and should be considered as a starting point for optimizing the polymerization of this compound.

Experimental Protocols

The following are generalized experimental protocols for the ROMP of this compound based on standard procedures for cycloolefins. Optimization of these protocols is highly recommended for specific research applications.

Protocol 1: General Procedure for ROMP of this compound

Materials:

-

This compound (purified by distillation over a drying agent, e.g., CaH2)

-

Grubbs' catalyst (e.g., 1st, 2nd, or 3rd generation)

-

Anhydrous, degassed solvent (e.g., dichloromethane, toluene, or tetrahydrofuran)

-

Ethyl vinyl ether (for quenching)

-

Methanol (for precipitation)

-

Schlenk flask and other standard inert atmosphere glassware

-

Magnetic stirrer and stir bar

Procedure:

-

Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add the desired amount of Grubbs' catalyst to a Schlenk flask equipped with a magnetic stir bar.

-

Solvent Addition: Add the anhydrous, degassed solvent to the flask to dissolve the catalyst.

-

Monomer Addition: Slowly add the purified this compound to the stirred catalyst solution via syringe. The monomer-to-catalyst ratio will influence the target molecular weight of the polymer.

-

Polymerization: Allow the reaction to proceed at the desired temperature (typically room temperature) with continuous stirring. The progress of the polymerization can often be observed by an increase in the viscosity of the solution.

-

Termination: After the desired reaction time, quench the polymerization by adding a small amount of ethyl vinyl ether and stirring for an additional 20-30 minutes.

-

Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of rapidly stirring methanol.

-

Purification: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Caption: Experimental workflow for the ROMP of this compound.

Characterization of Poly(this compound)

The resulting polymer should be characterized to determine its molecular weight, molecular weight distribution, thermal properties, and microstructure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and determine the cis/trans ratio of the double bonds in the polymer backbone.

-

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting point (Tm).

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Applications and Future Directions

Poly(this compound) is expected to exhibit properties similar to other poly(cycloolefin)s, with potential modifications due to the presence of the methyl group. The low glass transition temperature suggests that the material is likely to be elastomeric at room temperature. Potential applications could include:

-

Specialty Elastomers: The polymer's properties may be suitable for applications requiring good flexibility and low-temperature performance.

-